Cas no 303151-43-1 (3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE)

3-Chloro-N-(2-morpholinophenyl)benzenecarboxamide is a specialized organic compound featuring a benzamide core substituted with a chloro group at the 3-position and a morpholine-linked phenyl moiety at the amide nitrogen. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and bioavailability, while the chloro substituent offers reactivity for further functionalization. Its well-defined molecular architecture makes it a useful intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s stability and purity are critical for reproducible results in experimental applications.
3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE structure
303151-43-1 structure
商品名:3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE
CAS番号:303151-43-1
MF:C17H17ClN2O2
メガワット:316.782083272934
MDL:MFCD00173052
CID:5224069

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE
    • 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide
    • MDL: MFCD00173052
    • インチ: 1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)
    • InChIKey: NCQOMVQQHCWGER-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1N1CCOCC1)(=O)C1=CC=CC(Cl)=C1

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00881772-1g
3-Chloro-N-[2-(morpholin-4-yl)phenyl]benzamide
303151-43-1 90%
1g
¥2401.0 2023-03-30
abcr
AB298904-100 mg
3-Chloro-N-(2-morpholinophenyl)benzenecarboxamide; .
303151-43-1
100 mg
€221.50 2023-07-20
Ambeed
A884497-1g
3-Chloro-N-[2-(morpholin-4-yl)phenyl]benzamide
303151-43-1 90%
1g
$350.0 2024-07-28
abcr
AB298904-100mg
3-Chloro-N-(2-morpholinophenyl)benzenecarboxamide; .
303151-43-1
100mg
€283.50 2025-02-17

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 関連文献

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDEに関する追加情報

Introduction to 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE (CAS No. 303151-43-1)

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE, identified by its Chemical Abstracts Service (CAS) number 303151-43-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzamides, characterized by the presence of a carboxamide functional group attached to a benzene ring. The structural motif incorporates a chloro substituent at the 3-position of the benzene ring and a morpholino group at the nitrogen position of the amide moiety. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its biological activity and potential therapeutic applications.

The synthesis and exploration of 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE have been driven by the growing interest in designing novel molecular entities with enhanced pharmacological profiles. The chloro group, being an electron-withdrawing substituent, can influence the electronic properties of the aromatic system, thereby modulating reactivity and interaction with biological targets. Concurrently, the morpholino group, a nitrogen-containing heterocycle, is known for its ability to improve metabolic stability and solubility, which are critical factors in drug development. The combination of these structural elements in 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE makes it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease-related pathways. Benzamide derivatives, in particular, have shown considerable promise in this regard. For instance, studies have demonstrated that benzamides can interact with enzymes and receptors involved in inflammation, pain perception, and cancer progression. The presence of both chloro and morpholino groups in 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE suggests that it may exhibit inhibitory activity against such targets. This hypothesis has been supported by preliminary computational studies that predict favorable binding affinities for this compound with several key enzymes.

One of the most compelling aspects of 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE is its potential application in oncology research. Cancer therapies often rely on small molecules that can selectively inhibit aberrant signaling pathways or target specific molecular markers associated with tumor growth and survival. The structural design of this compound aligns well with the criteria for oncology drug discovery. Specifically, the benzamide core has been identified as a scaffold that can interact with proteins such as cyclin-dependent kinases (CDKs), which are frequently overexpressed in various cancers. Moreover, the chloro and morpholino substituents may enhance binding specificity by fine-tuning the pharmacophoric features.

Recent advances in medicinal chemistry have emphasized the importance of structure-activity relationship (SAR) studies to optimize drug candidates. 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE serves as an excellent example of how strategic modifications can lead to improved pharmacological properties. By systematically varying the substitution patterns on the benzene ring or modifying the morpholino group, researchers can generate a library of derivatives with tailored biological activities. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.

The synthetic route to 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps typically include chlorination of a precursor benzene derivative followed by condensation with morpholine derivatives under appropriate conditions. The use of palladium-catalyzed cross-coupling reactions has been reported to enhance yield and selectivity in some cases. These synthetic strategies not only facilitate access to this compound but also provide insights into general approaches for constructing complex benzamide derivatives.

In terms of physicochemical properties, 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE exhibits characteristics that are favorable for drug development. For example, its solubility profile in common organic solvents makes it suitable for formulation into various dosage forms. Additionally, preliminary stability studies indicate that the compound maintains its integrity under standard storage conditions, suggesting potential suitability for long-term clinical trials or commercialization.

The biological evaluation of 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE has revealed intriguing findings that warrant further investigation. In vitro assays have shown modest inhibitory activity against certain kinases and enzymes associated with cancer cell proliferation. While these results are promising, they also underscore the need for more comprehensive studies to elucidate mechanisms of action and assess potential off-target effects. Collaborative efforts between computational chemists and experimental biologists are essential to bridge gaps between structural predictions and biological outcomes.

One notable aspect of current research is the integration of machine learning algorithms to accelerate drug discovery processes. These algorithms can predict binding affinities, metabolic stability, and other physicochemical properties based on molecular structures like that of 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE. By leveraging such tools, researchers can prioritize compounds for experimental validation more efficiently than traditional methods alone would allow.

The future direction for 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE lies in expanding its therapeutic applications through translational research efforts. Preclinical studies are needed to evaluate its efficacy and safety profiles in animal models before human trials can be initiated. Furthermore, exploring combination therapies involving this compound with other drugs may unlock synergistic effects that could enhance treatment outcomes.

In conclusion,3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE (CAS No. 303151-43-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities。 As research progresses,this compound will continue to be a valuable tool for developing novel therapeutics across multiple disease areas。 The interdisciplinary approach combining synthetic organic chemistry,computational modeling,and biological assays exemplifies how modern drug discovery is evolving towards more efficient and targeted interventions。

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Amadis Chemical Company Limited
(CAS:303151-43-1)3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE
A1012552
清らかである:99%
はかる:1g
価格 ($):315.0